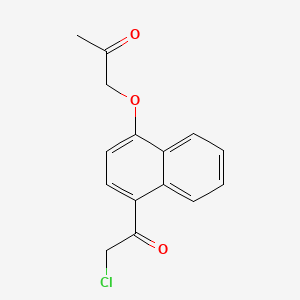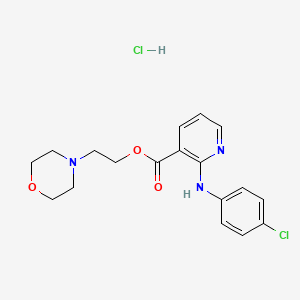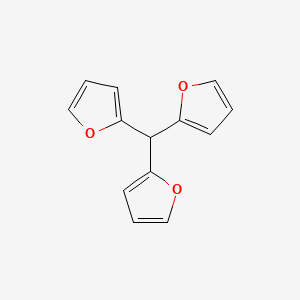
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two 4-butylphenyl groups attached to the 2 and 5 positions of the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butylbenzenediazonium chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-butylbenzenediazonium chloride and thiourea
Reaction Setup: Utilizing reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones
Reduction: Reduction of the thiadiazole ring to form dihydrothiadiazoles
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Dihydrothiadiazoles
Substitution Products: Halogenated derivatives of the phenyl rings
Aplicaciones Científicas De Investigación
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(4-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-triazole
- 2,5-Bis(4-butylphenyl)-1,3,4-tetrazole
Uniqueness
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole stands out due to its sulfur-containing thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Propiedades
Número CAS |
77477-20-4 |
|---|---|
Fórmula molecular |
C22H26N2S |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2,5-bis(4-butylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H26N2S/c1-3-5-7-17-9-13-19(14-10-17)21-23-24-22(25-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clave InChI |
WKQHPFUYOIDMMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)







![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)


![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
